molecular formula C11H17ClN2O2 B124857 Isopilocarpine hydrochloride CAS No. 28958-85-2

Isopilocarpine hydrochloride

Cat. No. B124857
CAS RN: 28958-85-2
M. Wt: 244.72 g/mol
InChI Key: RNAICSBVACLLGM-KXNXZCPBSA-N
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Description

Isopilocarpine is a diastereomer of pilocarpine . It coexists with pilocarpine in nature and is also a degradation product of pilocarpine after oral administration to humans . It can be found in the leaves of some Pilocarpus species . Pilocarpine targets the muscarinic receptors and is approved for treatment of xerostomia .


Synthesis Analysis

The presence of isopilocarpine, an epimer of pilocarpine, and of pilocarpic acid, a hydrolytic degradation product of pilocarpine, was established and all three substances were assayed in various commercial ophthalmic formulations of pilocarpine hydrochloride by 13C- Fourier transform spectroscopy .


Molecular Structure Analysis

The molecular formula of Isopilocarpine hydrochloride is C11H17ClN2O2 . Its average mass is 244.718 Da and its monoisotopic mass is 244.097855 Da .


Chemical Reactions Analysis

Pilocarpine undergoes two important reactions in solutions, epimerization to isopilocarpine and hydrolysis to pilocarpic acid . A high-performance liquid chromatographic method allows the simultaneous estimation of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid .


Physical And Chemical Properties Analysis

Isopilocarpine is a colorless oil which boils at 261°C . The molecular formula of Isopilocarpine hydrochloride is C11H16N2O2.ClH and its molecular weight is 244.72 .

Scientific Research Applications

Ophthalmic Solutions

Isopilocarpine hydrochloride is used in ophthalmic solutions for its ability to reduce intraocular pressure. It is particularly effective in treating glaucoma by inducing miosis and increasing the outflow of aqueous humor . The compound undergoes epimerization to isopilocarpine and hydrolysis to pilocarpic acid, which are important considerations in the formulation of these solutions .

Muscarinic Receptor Targeting

As a diastereomer of pilocarpine, Isopilocarpine hydrochloride targets muscarinic receptors. This application is significant in the treatment of xerostomia, also known as dry mouth, which is often a side effect of radiation therapy for cancer or a symptom of diseases like Sjögren’s syndrome .

Pharmacological Research

Isopilocarpine hydrochloride is used in pharmacological research to study its effects on various physiological processes. Its interaction with muscarinic receptors makes it a valuable compound for understanding cholinergic signaling pathways .

Analytical Chemistry

In analytical chemistry, Isopilocarpine hydrochloride is used as a reference compound for high-pressure liquid chromatographic (HPLC) analysis. It helps in the determination of pilocarpine and its degradation products in pharmaceutical preparations .

Degradation Studies

The compound’s stability and degradation kinetics are subjects of scientific investigation. Understanding the hydrolysis and epimerization kinetics of Isopilocarpine hydrochloride is crucial for the development of stable pharmaceutical formulations .

Natural Product Chemistry

Isopilocarpine hydrochloride is found in the leaves of some Pilocarpus species. Research into its natural occurrence and synthesis provides insights into the biodiversity of alkaloids and their ecological roles .

Safety and Hazards

Retinal detachment has been reported when miotics are used in susceptible individuals, such as young patients with myopia or patients with a history of retinal detachment . Miotics should be avoided in acute inflammatory diseases of the anterior chamber .

Future Directions

Pilocarpine, from which isopilocarpine is derived, is used to control intraocular pressure in chronic simple glaucoma . In acute glaucoma, it may be used alone prior to emergency surgery, or in combination with other miotics or carbonic anhydrase inhibitors . This suggests potential future directions for the use of isopilocarpine in similar applications.

properties

IUPAC Name

(3R,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;/h5,7-8,10H,3-4,6H2,1-2H3;1H/t8-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAICSBVACLLGM-KXNXZCPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(COC1=O)CC2=CN=CN2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](COC1=O)CC2=CN=CN2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28958-85-2
Record name Isopilocarpine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28958-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopilocarpine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028958852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-pilocarpine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOPILOCARPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NX545O53Z
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the preparation of isopilocarpine hydrochloride relate to the study of pilocarpine's effect on aqueous dynamics?

A1: While both abstracts mention isopilocarpine hydrochloride, they focus on different aspects. The first abstract describes a method for synthesizing crystalline pilocarpine methiodide and differentiates it from isopilocarpine methiodide. This study emphasizes the distinct chemical properties of these compounds.

Q2: The second abstract mentions using a "single-drop technique" to study the effects of pilocarpine and isopilocarpine. What is the significance of this technique in this context?

A2: The single-drop technique, as referenced in the second abstract [], is crucial for several reasons:

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